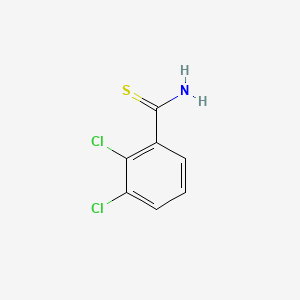

2,3-Dichlorothiobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dichlorothiobenzamide is a chemical compound that is related to various benzamide derivatives. While the specific compound this compound is not directly mentioned in the provided papers, the research does discuss related compounds and their synthesis, molecular structures, and potential applications, particularly in the field of medicinal chemistry and catalysis.

Synthesis Analysis

The synthesis of related compounds to this compound involves diverse transformations of 2-alkylthiobenzamides. For instance, one study describes the synthesis of 2,3-dihydrobenzothiazin-4-ones, benzoisothiazol-3-ones, and 2-alkylthiobenzonitriles using Selectfluor, which mediates the selective C–S bond cleavage in 2-alkylthiobenzamides . Another paper reports the synthesis of 2,3-dihydro-4H-benzo[e][1,3]oxazin-4-ones through copper-catalyzed tandem reactions, which involve aryl-halogen bond hydroxylation and subsequent N,O-acetalization . These methods highlight the versatility of halogenated benzamides as precursors for various heterocyclic compounds.

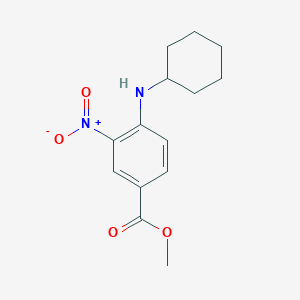

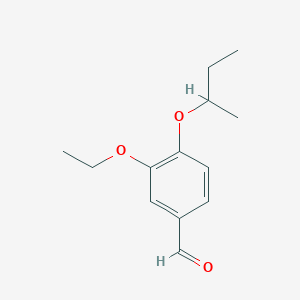

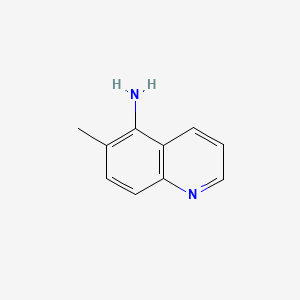

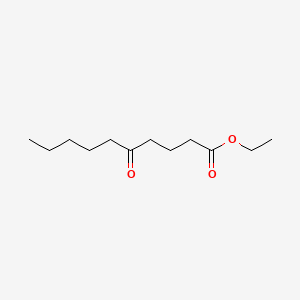

Molecular Structure Analysis

The molecular structure of related compounds is determined using various analytical techniques. For example, the crystal structure of a synthesized compound with antiproliferative activity was determined using X-ray diffraction, and the geometric bond lengths and angles were compared with those obtained by density functional theory (DFT) calculations . This approach is crucial for understanding the three-dimensional arrangement of atoms within a molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives are diverse and can lead to the formation of various heterocyclic structures. The transformation of 2-alkylthiobenzamides into different compounds demonstrates the reactivity of the thiobenzamide moiety under different conditions, such as the presence of Selectfluor or copper catalysts . These reactions are important for the development of new synthetic pathways and the discovery of compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are characterized using spectroscopic methods such as NMR, IR, and GC-MS, and their composition is confirmed by elemental analysis . These properties are essential for identifying the compound and understanding its behavior in various environments, which is important for its application in chemical synthesis and drug development.

Scientific Research Applications

Environmental Monitoring and Analysis

2,3-Dichlorothiobenzamide and its derivatives are significant in environmental studies, particularly in monitoring water pollution. For instance, a quantitative enzyme-linked immunosorbent assay (ELISA) was developed for detecting 2,6-Dichlorobenzamide (BAM), a degradation product of the herbicide dichlobenil, in water. Interestingly, this assay displayed a degree of cross-reactivity with 2,6-dichlorothiobenzamide, highlighting its relevance in environmental monitoring and the need for precise analytical methods to differentiate similar compounds in environmental samples (Bruun et al., 2000). Furthermore, studies have focused on the analysis of herbicides like dichlobenil and their degradation products, including 2,6-dichlorobenzamide, emphasizing the importance of understanding the environmental fate and transport of these compounds (Björklund et al., 2011).

Organic Synthesis and Pharmaceutical Applications

This compound derivatives have been utilized in organic synthesis and pharmaceutical research. For example, nucleophilic addition to 3-substituted pyridinium salts derived from N-methylbenzamide led to the creation of potent nonpeptide Substance P antagonists, demonstrating the compound's potential in drug synthesis and pharmaceutical applications (Lemire et al., 2004).

Polymer Science and Material Chemistry

In the field of polymer science and materials chemistry, this compound and its derivatives have been examined for their thermal stability and potential applications in creating new materials. Research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) using dynamic DSC curves and simulation calculations highlighted its relevance in the development and safety evaluation of new materials (Cong & Cheng, 2021).

Safety and Hazards

properties

IUPAC Name |

2,3-dichlorobenzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NS/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRMJTDPKZBCCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384045 |

Source

|

| Record name | 2,3-Dichlorothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84863-83-2 |

Source

|

| Record name | 2,3-Dichlorothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84863-83-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B1305017.png)

![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)

![(Z)-2-(4-chlorophenyl)-3-[2-(2-propynyloxy)-1-naphthyl]-2-propenenitrile](/img/structure/B1305028.png)

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)